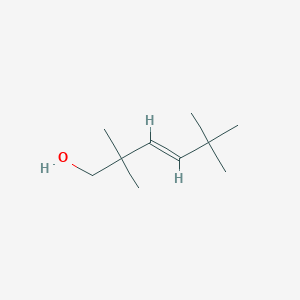

2,2,5-Trimethyl-3-hexen-1-OL

CAS No.:

Cat. No.: VC13774813

Molecular Formula: C10H20O

Molecular Weight: 156.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H20O |

|---|---|

| Molecular Weight | 156.26 g/mol |

| IUPAC Name | (E)-2,2,5,5-tetramethylhex-3-en-1-ol |

| Standard InChI | InChI=1S/C10H20O/c1-9(2,3)6-7-10(4,5)8-11/h6-7,11H,8H2,1-5H3/b7-6+ |

| Standard InChI Key | FJAXQWSYTIUVIL-VOTSOKGWSA-N |

| Isomeric SMILES | CC(C)(C)/C=C/C(C)(C)CO |

| SMILES | CC(C)(C)C=CC(C)(C)CO |

| Canonical SMILES | CC(C)(C)C=CC(C)(C)CO |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

2,2,5-Trimethyl-3-hexen-1-OL is an unsaturated alcohol with the IUPAC name (E)-2,2,5,5-tetramethylhex-3-en-1-ol, indicating a trans-configuration at the double bond between carbons 3 and 4 . The molecule features:

-

A hydroxyl group at position 1.

-

Two methyl substituents at carbons 2 and 5.

-

A trisubstituted double bond at position 3.

The stereochemistry is critical to its olfactory properties, as cis-trans isomerism significantly influences odor profiles in alkenols .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₀O | |

| Molecular Weight | 156.26 g/mol | |

| InChIKey | FJAXQWSYTIUVIL-VOTSOKGWSA-N | |

| SMILES | CC(C)(C)C=CC(C)(C)CO |

Synthetic Pathways and Optimization

Catalytic Hydrogenation of 3-Hexyn-1-ol

The primary industrial route involves partial hydrogenation of 3-hexyne-1-ol using palladium catalysts modified with selectivity-enhancing "poisons" (e.g., quinoline or lead acetate) . These additives suppress over-reduction to hexan-1-ol and minimize isomerization byproducts.

Reaction Conditions:

-

Catalyst: Pd/C with 1–5% modifier.

-

Pressure: 10–1000 kPa H₂.

-

Temperature: 25–30°C.

-

Solvent: Tetrahydrofuran (THF) or ethyl acetate.

Yield optimization requires precise control of hydrogen uptake and catalyst recycling to mitigate deactivation.

Byproduct Formation and Mitigation

Common impurities include:

-

cis/trans-4-Hexen-1-ol: Formed via double-bond migration.

-

2-Hexen-1-ol: Resulting from allylic isomerization .

Gas chromatography-mass spectrometry (GC-MS) analyses reveal that maintaining low temperatures (<35°C) and short reaction times reduces these byproducts to <2%.

Physicochemical Properties

Optical and Thermodynamic Data

The compound’s refractive index (1.4435) and low water solubility (<1 g/L at 25°C) underscore its hydrophobic nature . Differential scanning calorimetry (DSC) shows a glass transition temperature (Tg) near −60°C, consistent with highly branched alkenols.

Table 2: Physical Properties

| Property | Value | Source |

|---|---|---|

| Refractive Index (n₂₀/D) | 1.4435 | |

| Density (20°C) | 0.89 g/cm³ | |

| Boiling Point | 195–198°C (estimated) | |

| LogP (Octanol-Water) | 2.8 |

Applications in Flavor and Fragrance Industries

Olfactory Profile

2,2,5-Trimethyl-3-hexen-1-OL contributes fresh, green, and slightly fruity notes, enhancing formulations for perfumes, detergents, and food flavorings . In tea aromas, it amplifies vegetal characteristics at concentrations as low as 0.1 ppm.

Comparative Performance

When compared to structurally similar compounds:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume